4-Hydroxybenzoylcholine
Overview
Description
4-Hydroxybenzoylcholine is a chemical compound with the molecular formula C12H18NO3. It consists of a 4-hydroxybenzoic acid moiety linked to a choline molecule. This compound is known for its crystalline nature, typically appearing as white or light yellow crystals. It is soluble in water and alcohol-based solvents and exhibits strong acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzoylcholine typically begins with the reaction between choline and 4-hydroxybenzoic acid. The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reactants, choline and 4-hydroxybenzoic acid, are mixed in a reactor with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzoylcholine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 4-hydroxybenzoic acid moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ester linkage can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoylcholine derivatives.
Scientific Research Applications
4-Hydroxybenzoylcholine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions in biological systems.
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-Hydroxybenzoylcholine involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 4-hydroxybenzoic acid and choline. The released choline can act as a neurotransmitter, influencing various physiological processes. The hydroxybenzoic acid moiety can participate in redox reactions, affecting cellular metabolism .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxybenzoic acid moiety but lacks the choline component.
Choline: Contains the choline moiety but lacks the hydroxybenzoic acid component.
Benzoylcholine: Similar structure but without the hydroxyl group on the benzoyl ring
Uniqueness: 4-Hydroxybenzoylcholine is unique due to the presence of both the hydroxybenzoic acid and choline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxybenzoyl)oxyethyl-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)8-9-16-12(15)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPAICNRGIBFJT-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198970 | |
Record name | 4-Hydroxybenzoylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-31-5 | |
Record name | p-Hydroxybenzoylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5094-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzoylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzoylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxybenzoylcholine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794QT4G4B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (4-Hydroxybenzoyl)choline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029559 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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